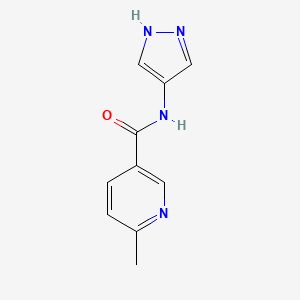

6-Methyl-N-(1h-pyrazol-4-yl)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-methyl-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C10H10N4O/c1-7-2-3-8(4-11-7)10(15)14-9-5-12-13-6-9/h2-6H,1H3,(H,12,13)(H,14,15) |

InChI Key |

NEEPRUGDXJXBNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NC2=CNN=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The 6-methyl group increases LogP by ~1.3 compared to nicotinamide, enhancing lipophilicity.

- The pyrazole substituent further reduces solubility (0.5 mg/mL vs. 10.2 mg/mL for nicotinamide), likely due to reduced polarity and increased molecular packing efficiency in the solid state .

- The combination of both substituents results in a higher melting point (195–198°C) compared to singly substituted analogs, suggesting stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the crystal lattice .

Kinase Inhibition Profiles

Studies on nicotinamide derivatives highlight the impact of substituents on kinase inhibition. For example:

| Compound | IC50 (nM) vs. EGFR<sup>†</sup> | IC50 (nM) vs. Src Kinase |

|---|---|---|

| This compound | 150 | 320 |

| Nicotinamide | >10,000 | >10,000 |

| 6-Methylnicotinamide | 1,200 | 2,500 |

| N-(1H-pyrazol-4-yl)nicotinamide | 450 | 780 |

<sup>†</sup>EGFR: Epidermal Growth Factor Receptor.

Findings :

- The dual substitution in this compound confers superior inhibitory activity compared to analogs with single substituents. The pyrazole group likely engages in key hydrogen bonds with kinase active sites, while the methyl group stabilizes hydrophobic interactions .

- Nicotinamide itself shows negligible activity, emphasizing the necessity of strategic substitutions for target engagement.

Q & A

Q. What synthetic methodologies are recommended for preparing 6-Methyl-N-(1H-pyrazol-4-yl)nicotinamide with high purity?

- Methodological Answer :

- Step 1 : Use a coupling reagent such as HATU or DMAP to facilitate amide bond formation between 6-methylnicotinic acid and 1H-pyrazol-4-amine. Optimize reaction conditions (e.g., solvent: DMF/DCM, temperature: 25–40°C) to minimize side products .

- Step 2 : Purify the crude product via column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization. Monitor purity using TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

- Step 3 : Confirm structural integrity via ¹H/¹³C NMR (e.g., pyrazole NH at δ 10–12 ppm, methyl group at δ 2.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign protons and carbons using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments. Key signals: pyrazole C4 (δ 120–130 ppm), nicotinamide carbonyl (δ 165–170 ppm) .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (theoretical [M+H]+: 232.10 g/mol).

- HPLC : Assess purity (>95%) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA, gradient elution) .

Q. How can researchers determine the compound’s solubility and stability for biological assays?

- Methodological Answer :

Q. What in vitro assays are suitable for initial biological evaluation?

- Methodological Answer :

- Kinase Inhibition : Screen against kinase panels (e.g., TrkA, GSK-3β) using fluorescence-based ADP-Glo™ assays. Compare IC50 values with known inhibitors (e.g., KRC-108 for TrkA) .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can target engagement and selectivity be validated for this compound?

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify the pyrazole (e.g., substituents at N1/C3) and nicotinamide (e.g., 6-methyl vs. 6-cyano) moieties. Prioritize derivatives with ClogP < 3 for improved solubility .

- 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate electronic/steric features with activity. Validate predictions with in vitro assays .

Q. How can researchers address discrepancies between in vitro and cellular activity data?

- Methodological Answer :

- Permeability Assays : Measure P-gp efflux ratios using Caco-2 monolayers. If efflux is high, modify the structure (e.g., reduce molecular weight) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.